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molecular formula C8H12O4 B1628016 Methyl 3-methoxy-2-oxocyclopentane-1-carboxylate CAS No. 67717-37-7

Methyl 3-methoxy-2-oxocyclopentane-1-carboxylate

Cat. No. B1628016
M. Wt: 172.18 g/mol
InChI Key: XZMBAVGSCAACCT-UHFFFAOYSA-N
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Patent
US04749704

Procedure details

1.38 g of sodium metal was added to 100 ml of toluene, and the mixture was heated to 60° C. 10.2 g of dimethyl α-methoxyadipate [prepared as described in step (a) above] were then added dropwise to the hot mixture. The mixture was then heated under reflux for 8 hours, after which it was cooled to room temperature and added to a 10% w/v aqueous solution of acetic acid. The organic layer was separated, washed first with a saturated aqueous solution of sodium carbonate and then with water, and then dried over anhydrous sodium sulfate. The solvent was then evaporated off under reduced pressure, and the residue was distilled, to give 4.66 g of the title compound as a pale oil, boiling at 83°-87° C./3 mm Hg (about 400 Pa).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
dimethyl α-methoxyadipate
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C1(C)C=CC=CC=1.[CH3:9][O:10][CH:11]([CH2:16][CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:12]([O:14]C)=O>C(O)(=O)C>[CH3:9][O:10][CH:11]1[CH2:16][CH2:17][CH:18]([C:19]([O:21][CH3:22])=[O:20])[C:12]1=[O:14] |^1:0|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
dimethyl α-methoxyadipate
Quantity
10.2 g
Type
reactant
Smiles
COC(C(=O)OC)CCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed first with a saturated aqueous solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1C(C(CC1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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